molecular formula C19H22N6O2 B12164529 N-(2-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(2-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12164529
M. Wt: 366.4 g/mol
InChI Key: CFOPETXZMAFACH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazolopyridazine moiety, and a methoxyphenyl group, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, which is synthesized through a cyclization reaction involving appropriate precursors. The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the methoxyphenyl group is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and reproducibility. Additionally, purification techniques like recrystallization and chromatography are crucial to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The triazolopyridazine moiety can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazolopyridazine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a triazolopyridazine core with a piperidine ring and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H22N6O2/c1-13-21-22-17-7-8-18(23-25(13)17)24-11-9-14(10-12-24)19(26)20-15-5-3-4-6-16(15)27-2/h3-8,14H,9-12H2,1-2H3,(H,20,26)

InChI Key

CFOPETXZMAFACH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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